1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one
Description
Properties
CAS No. |
752205-95-1 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-[2-(2,5-dihydropyrrol-1-yl)cyclopenten-1-yl]ethanone |
InChI |
InChI=1S/C11H15NO/c1-9(13)10-5-4-6-11(10)12-7-2-3-8-12/h2-3H,4-8H2,1H3 |
InChI Key |
CEBGCRSCPSGADO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CCC1)N2CC=CC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one typically involves:
- Construction of the pyrrole ring or introduction of the pyrrole moiety.
- Functionalization of the cyclopentene ring with an ethanone substituent.
- Coupling of the pyrrole unit to the cyclopentene core.
This approach often requires catalytic systems and controlled reaction conditions to achieve regioselectivity and yield optimization.
Pyrrole Formation and Functionalization
Pyrrole derivatives such as 2,5-dihydro-1H-pyrrole are commonly synthesized via catalytic cyclization reactions involving alkynes and nitrogen sources. Titanium-based catalysts have been extensively studied for oxidative nitrene transfer reactions that form pyrroles through formal [2+2+1] cyclization mechanisms. These methods provide efficient access to substituted pyrroles under mild conditions with good selectivity.
- Titanium(II/IV) catalysis enables the oxidative cyclization of alkynes and diazenes to form pyrrole rings, with mechanistic studies showing a TiII/TiIV redox cycle facilitating the process. This method allows for the incorporation of various substituents on the pyrrole ring, which is critical for preparing derivatives like this compound.
Coupling of Pyrrole to Cyclopentene Derivatives
The attachment of the pyrrole moiety to the cyclopentene ring bearing an ethanone group can be achieved through C-N coupling reactions. Nickel(II) oxide catalysis in the presence of potassium carbonate in ethanol-water mixtures at moderate temperatures (around 50°C) has been reported to facilitate such coupling efficiently.
- A typical procedure involves stirring a mixture of pyrrole (or substituted pyrroles) with the cyclopentene ethanone derivative and NiO catalyst, monitoring the reaction by thin-layer chromatography, followed by extraction and purification steps. This method yields N-arylated pyrrole products with yields around 70% under optimized conditions.
Alternative Synthetic Routes and Catalysts
Other catalytic systems and synthetic routes have been explored for related pyrrole-containing compounds:
- Kulinkovich-type cyclopropanation reactions using titanium isopropoxide and Grignard reagents can be adapted for cyclopentene derivatives, enabling the formation of cyclopropylamines and related structures that can be further transformed into pyrrole-containing compounds.
- Enantioselective hydrogenation and asymmetric synthesis methods have been developed for chiral amines and nitrogen heterocycles, which may be applicable for preparing optically active analogs of the target compound.
Summary Table of Preparation Methods
Research Findings and Considerations
- The titanium-catalyzed oxidative cyclization is a robust method for constructing the pyrrole ring with diverse substituents, offering mechanistic insights that allow tuning of selectivity and yield.
- Nickel-catalyzed C-N coupling provides a practical and scalable approach to attach the pyrrole moiety to cyclopentene ethanone frameworks, with straightforward purification and characterization protocols.
- The choice of catalyst and reaction conditions significantly impacts the yield and purity of the final compound, with temperature, solvent, and catalyst loading being critical parameters.
- Advanced asymmetric synthesis techniques may be employed to obtain chiral versions of the compound, which could be relevant for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrole derivatives
Scientific Research Applications
1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Core Heterocyclic Systems
- 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one (EN300-160578) : This compound () shares the 2,5-dihydro-1H-pyrrole and acetyl group but replaces the cyclopentenyl ring with a boronate ester. The boronate group enhances stability and utility in Suzuki-Miyaura cross-coupling reactions, unlike the target compound’s cyclopentene, which may favor π-π interactions or cycloaddition reactions .
- 2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one () : This compound features a fully aromatic pyrrole ring and a dichloro-acetyl group. The lack of conjugation between the pyrrole and acetyl group (due to steric and electronic effects from chlorine substituents) contrasts with the target compound’s conjugated cyclopentenyl-pyrrole system, which may exhibit enhanced electron delocalization .
Substituent Effects
- 2-Chloro-1-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one () : The presence of chlorine atoms and a benzyl group introduces steric hindrance and electron-withdrawing effects, reducing reactivity at the pyrrole nitrogen compared to the target compound’s unsubstituted dihydro-pyrrole. This difference could influence binding affinity in biological systems or catalytic activity .
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
*Calculated based on formula C₁₁H₁₃NO.
- Electron Density Distribution : For 2,2-dichloro-1-(1H-pyrrol-2-yl)ethan-1-one, DFT studies revealed significant electron density (ρ) at the C=O bond (1.76 eÅ⁻³) and C–Cl bonds (1.34 eÅ⁻³), with Laplacian values (∇²ρ) indicating polarized covalent bonding. The target compound’s cyclopentenyl-pyrrole system likely exhibits intermediate electron density at conjugated bonds, promoting delocalization .
Crystallographic and Computational Insights
- The crystal structure of 2,2-dichloro-1-(1H-pyrrol-2-yl)ethan-1-one (triclinic, space group P̄1) showed intermolecular interactions dominated by C–H···O and halogen bonding. The target compound’s structure may exhibit similar packing motifs but with altered symmetry due to the cyclopentenyl group .
- SHELX software () is widely used for refining such structures, highlighting the importance of high-resolution crystallography in validating DFT-predicted electron densities .
Biological Activity
1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one, a heterocyclic compound, features a pyrrole ring fused to a cyclopentene structure. This unique configuration suggests potential biological activities that are currently under investigation. The compound's molecular formula is C11H15NO, with a molecular weight of 177.24 g/mol .
Structural Characteristics
The compound is characterized by:
- Pyrrole Ring : A five-membered ring containing nitrogen, known for its diverse biological activities.
- Cyclopentene Moiety : A cyclic structure that enhances the compound's reactivity.
- Ethanone Group : Contributes to the compound's chemical properties and potential interactions with biological targets.
Biological Activities
The biological activities of this compound are largely inferred from its structural analogs and related compounds. Research indicates that pyrrole derivatives exhibit a broad spectrum of biological effects, including:
- Antimicrobial Activity : Compounds with pyrrole structures often show significant antimicrobial properties against various pathogens .
- Antioxidant Properties : Some derivatives have demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated .
The proposed mechanism of action involves:
- Binding Interactions : The compound may interact with active sites of enzymes or receptors, modulating their activity. This interaction is facilitated by the structural features of the compound that allow it to fit into binding pockets effectively .
- Signal Transduction Pathways : By influencing enzyme activity, the compound could affect various signaling pathways within cells, potentially leading to therapeutic effects in disease models.
Research Findings and Case Studies
Several studies have investigated the biological activities of related compounds:
These findings highlight the potential for this compound to exhibit similar biological activities as its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
